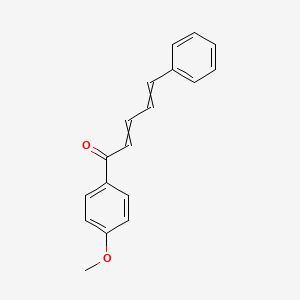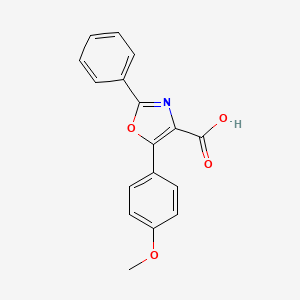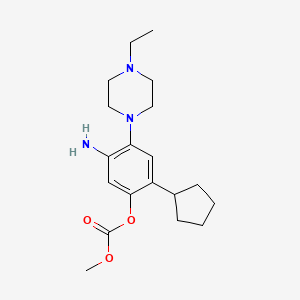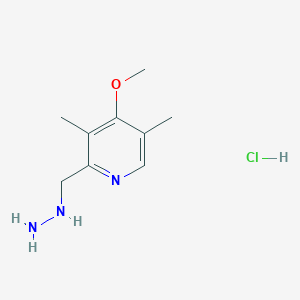
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
概要
説明
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their versatile applications in medicinal chemistry, agriculture, and industry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the iodination of 4-methyl-3-nitro-2-pyridone. This can be achieved through various methods, including:
Iodination using Iodine and an Oxidizing Agent: This method involves the reaction of 4-methyl-3-nitro-2-pyridone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Direct Iodination: Another approach is the direct iodination of 4-methyl-3-nitro-2-pyridone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Various substituted pyridones depending on the nucleophile used.
Reduction: 5-Iodo-4-methyl-3-amino-2-pyridone.
Oxidation: 5-Iodo-4-carboxy-3-nitro-2-pyridone or 5-Iodo-4-formyl-3-nitro-2-pyridone.
科学的研究の応用
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
類似化合物との比較
Similar Compounds
5-Nitro-2-pyridone: Similar structure but lacks the iodine and methyl groups.
4-Methyl-3-nitro-2-pyridone: Similar structure but lacks the iodine atom.
5-Iodo-2-pyridone: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both the iodine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H5IN2O3 |
|---|---|
分子量 |
280.02 g/mol |
IUPAC名 |
5-iodo-4-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) |
InChIキー |
BSICLQULGOEQBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1I)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














